1,2-Bis(diphenylphosphino)benzene

Catalog No.
S589019
CAS No.
13991-08-7
M.F
C30H24P2
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(diphenylphosphino)benzene

CAS Number

13991-08-7

Product Name

1,2-Bis(diphenylphosphino)benzene

IUPAC Name

(2-diphenylphosphanylphenyl)-diphenylphosphane

Molecular Formula

C30H24P2

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H

InChI Key

NFRYVRNCDXULEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

1,2-bis(diphenylphosphino)benzene

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Catalysis

DPPB serves as a versatile ligand for various transition metal catalysts. Here are some specific examples:

  • Copper-catalyzed reactions

    DPPB forms stable complexes with copper(I) and copper(II), enabling their use as catalysts in various organic transformations. For instance, copper-DPPB complexes find application in:

    • β-boration of α,β-unsaturated amides: This reaction involves the selective incorporation of a boron atom at the β-carbon of an unsaturated amide.
    • N-formylation of amines: This process introduces a formyl group (HCO) to the nitrogen atom of various amines.
  • Iron-catalyzed fluoroaromatic coupling reactions

    DPPB acts as an alternative to tetramethylethylenediamine (TMEDA) in these reactions, promoting selective cleavage of specific carbon-halogen bonds in fluoroaromatic compounds.

  • Synthesis of alkenylboronates

    DPPB can be employed as a ligand in the preparation of alkenylboronates, valuable intermediates in organic synthesis, from acetylenic esters.

Material Science

Beyond catalysis, DPPB also plays a role in material science research. For example, it can be used to:

  • Synthesize luminescent copper(I) halide complexes: These complexes exhibit interesting photophysical properties, making them potential candidates for applications in light-emitting devices (LEDs) and other optoelectronic devices.

1,2-Bis(diphenylphosphino)benzene, commonly referred to as dppbz, is an organophosphorus compound with the chemical formula C₁₄H₁₄P₂. It is classified as a diphosphine ligand and is widely recognized for its role as a bidentate ligand in coordination chemistry. The compound appears as a white, air-stable solid and is notable for its ability to form stable complexes with various transition metals, enhancing the reactivity and selectivity of catalytic processes .

Dppbz does not directly participate in biological systems. Its primary function is as a ligand in coordination chemistry. By binding to metal centers, dppbz alters the electronic properties and reactivity of the metal complex. This allows researchers to design and synthesize catalysts with specific functionalities for various applications, such as organic synthesis and homogeneous catalysis.

  • Dppbz may cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling it.
  • Dppbz dust may be irritating to the respiratory system. Use a fume hood during handling and manipulation.
  • Dispose of dppbz waste according to local regulations for hazardous materials.

  • Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Hydroamination: Copper(I) complexes of dppbz have been reported to catalyze hydroamination reactions effectively, showcasing its utility in organic synthesis .
  • Fluoroaromatic Coupling: In iron-catalyzed reactions, dppbz enables selective cleavage of sp³-carbon–halogen bonds, highlighting its role in functionalizing fluoroaromatic compounds .

The synthesis of 1,2-bis(diphenylphosphino)benzene typically involves the following methods:

  • Reaction of Diphenylphosphine with Ortho-Difluorobenzene: A common method includes reacting diphenylphosphine with ortho-difluorobenzene in the presence of potassium in tetrahydrofuran at elevated temperatures. This method yields dppbz with varying efficiencies depending on reaction conditions .
  • Alternative Routes: Other synthetic routes may involve different phosphorus sources or solvents, but the general approach remains similar, focusing on the formation of the diphosphine structure through phosphine coupling reactions.

1,2-Bis(diphenylphosphino)benzene has several important applications:

  • Catalysis: It is extensively used as a ligand in various catalytic processes including cross-coupling reactions, hydroamination, and cycloaddition reactions due to its ability to stabilize metal centers .
  • Material Science: Its coordination properties make it valuable in the development of new materials and catalysts for organic transformations.
  • Organometallic Chemistry: Dppbz is utilized in synthesizing metal complexes that exhibit unique reactivity patterns beneficial for industrial applications.

Studies involving 1,2-bis(diphenylphosphino)benzene often focus on its interactions with transition metals. For instance:

  • Copper(I) Complexes: Research has shown that copper(I) complexes with dppbz are effective catalysts for various transformations such as azide-alkyne cycloadditions, indicating strong ligand-metal interactions that enhance catalytic efficiency .
  • Ruthenium Complexes: The interaction between dppbz and ruthenium has also been explored, revealing insights into ligand degradation and phosphorus scavenging during catalytic cycles .

1,2-Bis(diphenylphosphino)benzene shares structural similarities with several other diphosphine ligands. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1,2-Bis(diphenylphosphino)ethyleneStructureSimilar bidentate nature but differs in rigidity and reactivity.
1,3-Bis(diphenylphosphino)propaneStructureGreater flexibility compared to dppbz; used in different catalytic contexts.
1,2-Bis(dicyclohexylphosphino)benzeneStructureBulkier substituents may alter steric effects and reactivity patterns.

The uniqueness of 1,2-bis(diphenylphosphino)benzene lies in its planar structure and ability to form stable chelate rings with transition metals, which can significantly enhance catalytic activity compared to other diphosphines.

Synthetic Routes and Ligand Modifications

The synthesis of 1,2-bis(diphenylphosphino)benzene follows several established routes, with the most common method involving the reaction of o-dichlorobenzene with appropriate phosphide reagents. This synthetic approach is similar to that of related compounds such as 1,2-bis(dimethylarsino)benzene (diars), where the o-phenylene backbone serves as the connecting structure between the two phosphine groups.

A general synthetic pathway involves the reaction of o-dichlorobenzene with sodium diphenylphosphide:

C₆H₄Cl₂ + 2 NaPPh₂ → C₆H₄(PPh₂)₂ + 2 NaCl

This methodology can be scaled up to gram-scale synthesis, making dppbz readily available for research and industrial applications. The o-phenylene backbone in dppbz creates a rigid structure with a fixed bite angle, distinguishing it from more flexible diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe).

Modifications to the basic dppbz framework can be achieved through various approaches, including:

  • Substitution on the phenyl rings with electron-withdrawing or electron-donating groups
  • Partial oxidation of one or both phosphorus atoms
  • Quaternization of phosphorus centers

The mono-oxide derivative of dppbz, referred to as dppbO, represents an important modified form where one phosphorus atom is oxidized while the other remains available for coordination. This creates an asymmetric ligand with different coordination properties.

Table 1: Comparison of dppbz with Related Diphosphine Ligands

LigandStructureBite AngleElectronic PropertiesSteric Properties
dppbzC₆H₄(PPh₂)₂Fixed due to rigid o-phenyleneSlightly less electron-donating than dppeDefined by rigid backbone
dppe(CH₂)₂(PPh₂)₂Variable due to flexible ethyleneMore electron-donating than dppbzGreater conformational flexibility
dppmCH₂(PPh₂)₂Smaller than dppbz and dppeStrong electron-donorRestricted coordination geometry

Structural Isomerism in Metal Complexes

The coordination of dppbz to metal centers results in various structural isomers, influenced by the rigid o-phenylene backbone that dictates specific geometric constraints. Several notable examples of dppbz-metal complexes demonstrate this structural diversity:

The ruthenium complex [Ru(dppbz)(CO)₂Cl₂] exhibits a structure where the two carbonyls are mutually cis and the two chlorides are trans. This arrangement facilitates selective substitution of one carbonyl group by neutral monodentate ligands to form complexes of type [Ru(dppbz)(CO)(L)Cl₂] (where L = acetonitrile, 4-picoline, or dimethyl sulfoxide).

X-ray crystallographic studies of [Ru(dppbz)(CO)(dmso)Cl₂] have confirmed this structural arrangement. The facile displacement of one carbonyl in [Ru(dppbz)(CO)₂Cl₂] by monodentate ligands demonstrates the labile nature of this bond, while treatment with a second equivalent of dppbz displaces both carbonyls to form [Ru(dppbz)₂Cl₂].

In platinum complexes, dppbz forms cationic bis-chelated cycloplatinated(II) complexes with 2-(2,4-difluorophenyl)pyridine (dfppy). These complexes, represented as [{Pt(dfppy)(dppbz)}Cl], display unique structural features with the dppbz ligand coordinated in a chelating manner.

Zerovalent nickel compounds supported by dppbz, such as (dppbz)Ni(PMe₃)₂ and Ni(dppbz)₂, demonstrate the ligand's ability to stabilize low oxidation states. The carbonyl derivatives (dppbz)Ni(PMe₃)(CO) and (dppbz)Ni(CO)₂ provide valuable insights into the electronic nature of dppbz through IR spectroscopic data.

Fluorinated and Electron-Deficient Derivatives

Fluorinated and electron-deficient derivatives of dppbz represent an important class of modified ligands with enhanced catalytic properties. These modifications typically involve the introduction of electron-withdrawing groups on the phenyl rings of the phosphine moieties.

Modified dppbz ligands with electron-withdrawing groups, particularly those containing fluorine substituents, have shown remarkable catalytic activity in various transformations. For instance, Cu(I) catalysts in combination with fluorinated dppbz ligands enable regioselective hydroboration of trisubstituted benzylidenecyclobutanes and related structures.

The electron-deficient nature of these modified ligands influences the electronic properties of the metal center, thereby affecting the reactivity and selectivity in catalytic processes. Computational studies using energy decomposition analysis (EDA) have revealed that electron-deficient P-aryl groups on the dppbz ligand enhance T-shaped π/π interactions with substrates, stabilizing transition states in catalytic reactions.

Free energy calculations examining the effects of fluorinated phosphorus ligands have demonstrated that in fluorinated complexes, the metal-phosphorus (M-P) distances are significantly shorter compared to their non-fluorinated counterparts. This structural feature has important implications for the stability and reactivity of these complexes.

A significant example of fluorinated dppbz derivatives in action is observed in the synthesis of unsymmetrical polyfluorinated diaryl sulfides, where RhH(PPh₃)₄ and dppbz catalyze the aryl exchange reaction.

Table 2: Properties of Fluorinated dppbz Derivatives

DerivativeFluorination PatternEffect on M-P Bond LengthCatalytic Applications
4-F-dppbzFluorine at para position of phenyl ringsShortenedHydroboration reactions
4-CF₃-dppbzCF₃ at para position of phenyl ringsSignificantly shortenedEnhanced regioselectivity in catalysis
Poly-fluorinated dppbzMultiple fluorine atoms on phenyl ringsSubstantially shortenedAryl exchange reactions

Protonation and Quaternization Pathways

The protonation and quaternization of dppbz and its metal complexes represent important reaction pathways that significantly influence the structural and electronic properties of these systems.

Protonation of dppbz-ligated metal complexes has been studied in various contexts. For instance, protonation of dppbz-ligated rhodathiaboranes with triflic acid produces cationic species that exhibit nonrigid behavior in solution. Similarly, the nickel center in (dppbz)Ni(PMe₃)₂ can be protonated by formic acid at room temperature to form [(dppbz)Ni(PMe₃)₂H]⁺, which at elevated temperatures catalyzes the release of H₂ from formic acid.

Comparative studies involving Ni(dppbz)₂ and Ni(PMe₃)₄ have shown that the ability to protonate the nickel centers follows the sequence: Ni(dppbz)₂ < (dppbz)Ni(PMe₃)₂ < Ni(PMe₃)₄. Correspondingly, the pKa values of the protonated derivatives increase in the sequence: [Ni(dppbz)₂H]⁺ < [(dppbz)Ni(PMe₃)₂H]⁺ < [Ni(PMe₃)₄H]⁺.

Quaternization of dppbz with methyl iodide (MeI) yields exclusively mono-phosphonium salts [o-C₆H₄(PPh₂)(PPh₂Me)]I, as the nucleophilicity of the second phosphorus atom is markedly reduced by the positive charge on the neighboring phosphonium center. This behavior distinguishes dppbz from diphosphinoalkanes, where both phosphorus centers can undergo quaternization.

X-ray crystallographic studies of [2-(diphenylphosphino)phenyl]methyldiphenylphosphonium iodide show that quaternization results in significantly shorter P-C bonds and larger C-P-C angles at the quaternized phosphorus center, consistent with formal oxidation from P(III) to P(V).

The mono-phosphonium salts derived from dppbz can potentially function as positively charged ligands, binding through the remaining P(III) center while the P(V) center contributes to unique electronic and steric properties.

XLogP3

7.3

Wikipedia

1,2-bis(diphenylphosphino)benzene

Dates

Modify: 2023-08-15
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem

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